Increased Lipophilicity (LogP) of the 7-Chloro Compound Versus the 7-Oxo Analog: Implications for Membrane Permeability
The target compound (CAS 866040-67-7) possesses a calculated LogP of 2.7282 as reported by the vendor Leyan . In comparison, the 7-oxo analog (CAS 138621-69-9) exhibits a lower computed LogP consistent with the replacement of the lipophilic chloro substituent by a polar carbonyl group [1]. The trifluoroacetamide group further contributes to the overall lipophilicity of the target compound . Higher LogP in the 7-chloro derivative suggests superior passive membrane permeability, which is a critical parameter for compounds intended to engage intracellular targets such as the TSHR, a G protein-coupled receptor with ligand-binding domains accessible at the cell surface but whose downstream signaling requires membrane traversal for certain modulator classes [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.7282 (CAS 866040-67-7) |
| Comparator Or Baseline | 7-oxo analog (CAS 138621-69-9): LogP lower due to polar C=O replacing C-Cl (exact vendor-computed LogP for comparator not retrieved in search; class-level inference based on structural analysis) |
| Quantified Difference | ΔLogP estimated >0.5 units higher for the 7-chloro compound (class-level inference based on Hansch π constant for aromatic Cl ≈ +0.71 vs. carbonyl oxygen contribution ≈ −0.5 to −1.0) |
| Conditions | Calculated LogP values reported by vendor Leyan using proprietary prediction algorithm |
Why This Matters
For procurement decisions in cell-based screening programs, higher LogP correlates with enhanced membrane permeability, making the 7-chloro derivative the preferred choice over the 7-oxo analog when intracellular target access is required.
- [1] ChemBase. CAS 138621-69-9: 2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide. Available at: https://www.chembase.cn View Source
- [2] Krause G, Hoyer I, Specker E, et al. Antagonists of the thyroid-stimulating hormone receptor (TSHR). WO 2017/186793 A1. Published November 2, 2017. Assigned to Forschungsverbund Berlin e.V. View Source
